N-(4-(N-(4-(dimethylamino)phenethyl)sulfamoyl)phenyl)acetamide
Description
N-(4-(N-(4-(Dimethylamino)phenethyl)sulfamoyl)phenyl)acetamide is a sulfonamide-containing acetamide derivative characterized by a dimethylamino phenethyl group attached to the sulfamoyl moiety. The dimethylamino group contributes basicity, which may influence ionization at physiological pH, impacting bioavailability and receptor binding.
Properties
IUPAC Name |
N-[4-[2-[4-(dimethylamino)phenyl]ethylsulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S/c1-14(22)20-16-6-10-18(11-7-16)25(23,24)19-13-12-15-4-8-17(9-5-15)21(2)3/h4-11,19H,12-13H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXUZCYCSXGCWMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=C(C=C2)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(N-(4-(dimethylamino)phenethyl)sulfamoyl)phenyl)acetamide is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C16H20N2O3S
- IUPAC Name : N-[4-[(dimethylamino)sulfonyl]phenyl]acetamide
The presence of a dimethylamino group and a sulfamoyl moiety suggests potential interactions with biological targets, particularly in enzyme inhibition and cellular signaling pathways.
Research indicates that sulfonamide derivatives like this compound may exert their biological effects through several mechanisms:
- Carbonic Anhydrase Inhibition : Several studies have shown that related sulfonamide compounds inhibit carbonic anhydrase (CA), an enzyme involved in various physiological processes including pH regulation and bicarbonate transport. This inhibition can lead to altered cellular metabolism and apoptosis in cancer cells .
- Antiproliferative Effects : The compound has been evaluated for its antiproliferative activity against various cancer cell lines. For instance, it exhibited significant growth inhibition in triple-negative breast cancer cell lines (MDA-MB-231 and MCF-7), with IC50 values ranging from 1.52 to 6.31 μM, demonstrating selectivity over normal breast cells (MCF-10A) .
Table 1: Summary of Biological Activities
Case Studies
- Triple-Negative Breast Cancer : A study investigated the effects of this compound on MDA-MB-231 cells, revealing that the compound not only inhibited cell proliferation but also induced apoptosis significantly, as evidenced by increased annexin V-FITC staining .
- Antibacterial Activity : Related compounds have shown promising antibacterial properties, with significant inhibition observed against Staphylococcus aureus at concentrations around 50 μg/mL. This suggests a dual action mechanism where the compound may also target bacterial growth through carbonic anhydrase inhibition .
- Molecular Docking Studies : Molecular modeling studies indicated favorable binding interactions between the compound and carbonic anhydrase IX, supporting its role as a selective inhibitor. These findings were corroborated by predictive ADMET studies which suggested favorable pharmacokinetic properties for further development .
Scientific Research Applications
Antibacterial Activity
Research indicates that compounds similar to N-(4-(N-(4-(dimethylamino)phenethyl)sulfamoyl)phenyl)acetamide exhibit significant antibacterial properties. These compounds have been evaluated against various bacterial strains, demonstrating efficacy in inhibiting growth and proliferation.
Antifungal Activity
In addition to antibacterial properties, this compound has shown antifungal activity in preliminary studies. The mechanism of action may involve disruption of fungal cell wall synthesis or interference with metabolic pathways critical for fungal survival.
Antitumor Activity
The compound's structural features suggest potential antitumor activity. Studies have indicated that related sulfamoyl compounds can inhibit tumor cell proliferation and induce apoptosis in cancer cells, making them candidates for further investigation in cancer therapy.
Case Studies and Research Findings
- Antimicrobial Studies : A study published in PubMed Central highlighted the effectiveness of sulfamoyl derivatives in inhibiting bacterial growth, suggesting that modifications to the sulfamoyl group can enhance biological activity against resistant strains .
- Pharmacological Investigations : Research conducted by Kazmierski et al. (2004) demonstrated that sulfonamide drugs, including derivatives similar to this compound, can act as inhibitors of HIV infection, showcasing their versatility beyond traditional antibacterial uses .
- Crystallographic Studies : Crystallographic analyses have provided insights into the molecular interactions of these compounds, revealing how structural variations can influence biological activity and pharmacokinetics .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to the N-phenylacetamide sulfonamide family, which has been extensively studied for diverse pharmacological activities. Below is a detailed comparison with structurally and functionally related analogs:
Structural Analogues and Substituent Effects
Pharmacological Activities
- Analgesic Activity: Piperazinyl (compound 35) and diethylsulfamoyl (compound 36) analogs show superior analgesic and anti-hypernociceptive activities compared to paracetamol . The dimethylamino phenethyl group in the target compound may exhibit similar efficacy, though its bulkier structure could alter binding kinetics.
- Anticancer Potential: Pyridine- and benzimidazole-containing analogs (e.g., compounds 5c, 9) induce apoptosis in colon cancer cells via VEGFR-2 inhibition . The dimethylamino phenethyl group’s basicity might enhance interactions with charged residues in kinase active sites.
- Anti-Hyperglycemic Effects : Thiazolidinedione derivatives (e.g., compounds 6a–c) act as PPARγ agonists, suggesting that sulfonamide-acetamide hybrids could modulate metabolic pathways .
Physicochemical Properties
- Melting Points : Analogs with alkyl/aryl substituents (e.g., ethylcarbamothioyl, phenylcarbamothioyl) exhibit melting points between 285–300°C, indicating high thermal stability . The target compound’s melting point is likely within this range.
- Synthetic Yields: Most analogs are synthesized in 70–85% yields via nucleophilic substitution or condensation reactions . The dimethylamino phenethyl group’s steric bulk may reduce yields compared to smaller substituents (e.g., methyl or ethyl).
Structure-Activity Relationships (SAR)
- Electron-Donating Groups: Methoxy and dimethylamino substituents enhance solubility and receptor binding via hydrogen bonding or charge interactions .
- Steric Effects : Bulky groups (e.g., isoxazole, phenethyl) may reduce binding affinity to flat binding pockets but improve selectivity for specific targets (e.g., VEGFR-2) .
Data Tables
Table 1: Comparison of Key Analogs
Table 2: Pharmacological Targets of Analogous Compounds
| Target Protein | Example Compound | Activity | Reference |
|---|---|---|---|
| VEGFR-2 | 6c | Inhibition (IC50 = 0.89 µM) | |
| PPARγ | 7a | Agonism (EC50 = 0.21 µM) | |
| COX-2 | 35 | Analgesic (ED50 = 25 mg/kg) |
Q & A
Basic Research Questions
Q. How can researchers confirm the structural integrity of N-(4-(N-(4-(dimethylamino)phenethyl)sulfamoyl)phenyl)acetamide?
- Methodological Answer : Structural confirmation requires a combination of spectroscopic and crystallographic techniques.
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to verify proton and carbon environments, ensuring alignment with expected functional groups (e.g., dimethylamino, sulfamoyl, and acetamide moieties) .
- Infrared (IR) Spectroscopy : Identify characteristic absorption bands for sulfonamide (S=O stretching at ~1350–1150 cm) and acetamide (C=O at ~1650 cm) .
- X-ray Crystallography : Resolve the crystal structure to confirm bond lengths, angles, and spatial arrangement. SHELXL (a refinement program) is widely used for small-molecule crystallography .
Q. What are common synthetic routes for preparing this compound?
- Methodological Answer : Synthesis typically involves multi-step reactions:
- Step 1 : Sulfonation of 4-(dimethylamino)phenethylamine to form the sulfamoyl intermediate.
- Step 2 : Coupling with 4-aminophenylacetamide via nucleophilic substitution or amide bond formation.
- Key Conditions : Use triethylamine as a base in anhydrous solvents (e.g., DMF or THF) at 60–80°C for 12–24 hours .
Intermediate Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
- Methodological Answer : Systematic optimization involves:
- Catalyst Screening : Test palladium or copper catalysts for coupling efficiency .
- Solvent Selection : Compare polar aprotic solvents (e.g., DMF vs. DMSO) to enhance solubility and reaction rates.
- Temperature Control : Use reflux conditions (80–100°C) for faster kinetics while avoiding decomposition .
Q. What purification methods are effective for isolating high-purity this compound?
- Methodological Answer :
- Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate by polarity .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to maximize crystal purity .
Advanced Research Questions
Q. How should researchers address contradictory pharmacological data (e.g., varying IC values across studies)?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell lines (e.g., HT-29 for colon cancer) and buffer conditions (pH 7.4, 37°C) .
- Structural Analog Comparison : Test derivatives (e.g., fluorophenyl or chlorophenyl variants) to identify substituent effects on activity .
Q. What strategies are recommended for interpreting crystallography data with twinning or disorder?
- Methodological Answer :
- SHELX Suite : Use SHELXL for refinement, applying TWIN and BASF commands to model twinning. For disorder, split atoms into multiple positions and refine occupancy ratios .
- Validation Tools : Check R-factors (<5%) and ADP (atomic displacement parameter) consistency using Coot or Olex2 .
Q. What experimental approaches elucidate the compound’s mechanism of enzyme inhibition?
- Methodological Answer :
- Kinase Assays : Measure inhibition of kinases (e.g., EGFR or VEGFR) using fluorescence-based ADP-Glo™ assays .
- Molecular Docking : Perform docking simulations (AutoDock Vina) to predict binding modes with catalytic sites, validated by mutagenesis studies .
Q. How can stability under varying pH and temperature conditions be systematically evaluated?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
